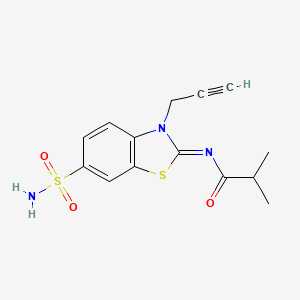

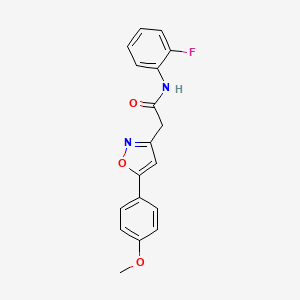

![molecular formula C13H20N2O2 B2560771 tert-butyl N-[(3-amino-5-methylphenyl)methyl]carbamate CAS No. 1909319-84-1](/img/structure/B2560771.png)

tert-butyl N-[(3-amino-5-methylphenyl)methyl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“tert-butyl N-[(3-amino-5-methylphenyl)methyl]carbamate” is a chemical compound with the CAS Number: 1909319-84-1 . It has a molecular weight of 236.31 . The IUPAC name for this compound is tert-butyl (3-amino-5-methylbenzyl)carbamate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H20N2O2/c1-9-5-10 (7-11 (14)6-9)8-15-12 (16)17-13 (2,3)4/h5-7H,8,14H2,1-4H3, (H,15,16) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique

Synthesis and Intermediates

Synthesis of Biologically Active Compounds Tert-butyl N-[(3-amino-5-methylphenyl)methyl]carbamate serves as an important intermediate in synthesizing biologically active compounds, including omisertinib (AZD9291). A rapid synthetic method has been established for this compound, highlighting its importance in medicinal chemistry (Zhao, Guo, Lan, & Xu, 2017).

Role in Diels‐Alder Reaction The compound is involved in the Diels‐Alder reaction, a vital chemical process used in synthesizing complex molecules, including those used in drug design and material science (Padwa, Brodney, & Lynch, 2003).

Deprotection of Carbamates In chemical synthesis, particularly in the synthesis of pharmaceuticals, the deprotection of tert-butyl carbamates is a crucial step. Aqueous phosphoric acid has been identified as an effective and environmentally benign reagent for this purpose, preserving the stereochemical integrity of the substrates, which is essential for the activity of the resulting compounds (Li et al., 2006).

Structural Analysis and Hydrogen Bond Interplay The compound's derivatives have been structurally characterized to understand the nature of interactions in the asymmetric units. The interplay of hydrogen bonds assembles molecules into three-dimensional architectures, which is significant in the field of crystal engineering and drug design (Das, Chattopadhyay, Hazra, Sureshbabu, & Mukherjee, 2016).

Catalysis and Chemical Transformations

Catalytic N-tert-Butoxycarbonylation The compound plays a role in the N-tert-butoxycarbonylation of amines, a reaction of significant importance in the synthesis of various chemical entities, including pharmaceuticals. The process catalyzed by Indium(III) halides is efficient, yielding high-quality N-tert-butyl-carbamates (Chankeshwara & Chakraborti, 2006).

Enantioselective Synthesis Enantioselective synthesis is a crucial aspect of pharmaceutical production, ensuring the bioactivity of chiral drugs. An efficient stereoselective synthesis route for the compound has been described, emphasizing its importance in producing chiral intermediates for drugs (Wang, Ma, Reddy, & Hu, 2017).

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl N-[(3-amino-5-methylphenyl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-9-5-10(7-11(14)6-9)8-15-12(16)17-13(2,3)4/h5-7H,8,14H2,1-4H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXFVUHGOFINSDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N)CNC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[1-[(3-Methylphenyl)methylsulfonyl]azetidin-3-yl]methyl]triazole](/img/structure/B2560688.png)

![Prop-2-yn-1-yl 3-chloro-4-[(2,4-dichlorobenzyl)oxy]benzoate](/img/structure/B2560690.png)

![N-{1-[3-(trifluoromethoxy)benzoyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2560692.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2560698.png)

![1'-(2-Azidoacetyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one](/img/structure/B2560703.png)

![N-(2-ethylphenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2560705.png)

![3-[[(E)-3-(2,5-dichlorothiophen-3-yl)-3-oxoprop-1-enyl]amino]benzonitrile](/img/structure/B2560706.png)